molecular formula C18H23N3O4S B11467997 Methyl 4-(3-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(3-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11467997
M. Wt: 377.5 g/mol
InChI Key: ADPQQJBUAIMBFE-UHFFFAOYSA-N
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Description

METHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms, and is substituted with various functional groups including a methoxyphenyl group and a thiomorpholine moiety

Preparation Methods

The synthesis of METHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a methoxyphenyl-substituted aldehyde with a thiomorpholine derivative in the presence of a base, followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

METHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar compounds to METHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE include other tetrahydropyrimidine derivatives and thiomorpholine-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall biological activities. For instance:

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

methyl 4-(3-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H23N3O4S/c1-24-13-5-3-4-12(10-13)16-15(17(22)25-2)14(19-18(23)20-16)11-21-6-8-26-9-7-21/h3-5,10,16H,6-9,11H2,1-2H3,(H2,19,20,23)

InChI Key

ADPQQJBUAIMBFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCSCC3)C(=O)OC

Origin of Product

United States

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